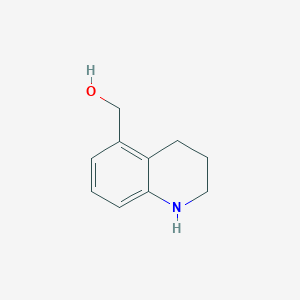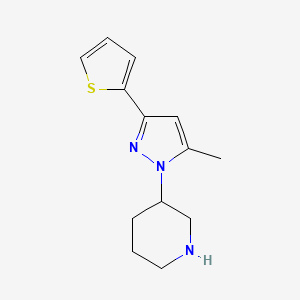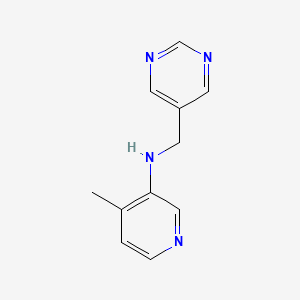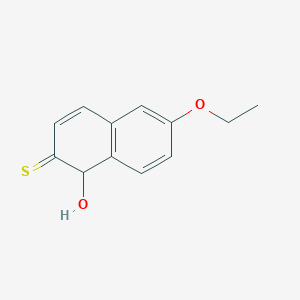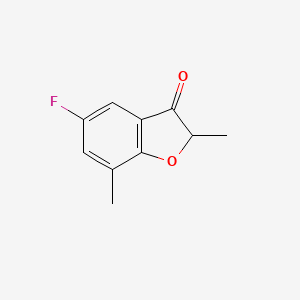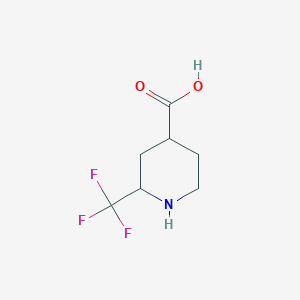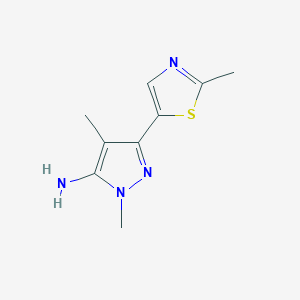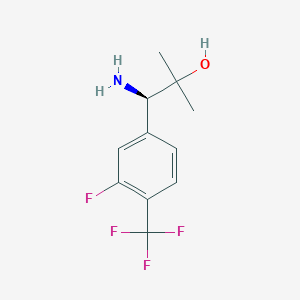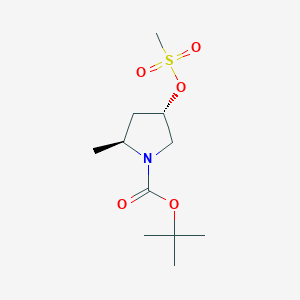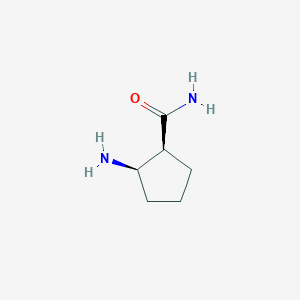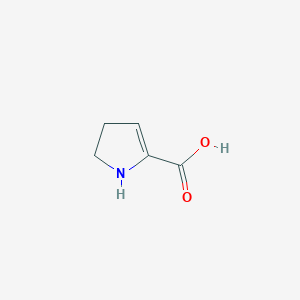
2,3-dihydro-1H-pyrrole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes . Additionally, oxidative cyclization of β-enaminones has been employed, involving a rearrangement step after ring formation .
Industrial Production Methods
Industrial production methods for 4,5-Dihydro-1H-pyrrole-2-carboxylic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
4,5-Dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in oxidative cyclization reactions, forming pyrrolin-4-ones . It can also undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include iodine, nickel (II) catalysts, and chiral scandium (III) complexes . Reaction conditions often involve refluxing in solvents such as methanol or dimethylformamide (DMF) and the use of oxidizing agents like iodine .
Major Products Formed
The major products formed from the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include pyrrolin-4-ones and various substituted pyrrole derivatives . These products are of interest due to their potential biological activities and applications in medicinal chemistry.
科学的研究の応用
4,5-Dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as HIV-1 protease, which is crucial for the replication of the virus . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
類似化合物との比較
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound is structurally related and has been studied for its bioactive properties.
1H-Pyrrole-2,5-dicarboxylic acid: Another similar compound with applications in organic synthesis and medicinal chemistry.
N-Carbobenzoxy-3-pyrroline: A derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
4,5-Dihydro-1H-pyrrole-2-carboxylic acid is unique due to its versatile reactivity and potential for forming a wide range of derivatives with diverse biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h2,6H,1,3H2,(H,7,8) |
InChIキー |
CELGZUZZTJEZAF-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13341588.png)
